17β-HSD3 Inhibition in Human LNCaP Cells: CAS 1092808-23-5 vs. 16-Ethyl-3-Methyl Analog
The target compound inhibits human 17β-HSD3 with an IC50 of 220 nM in LNCaP cells, whereas the closely related 16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]androstan-17-one (BDBM50528377) displays an IC50 of 140 nM in the same assay system, indicating that the 1-methyl vs. 1-ethyl-3-methyl pyrazole substitution modulates inhibitory potency by approximately 1.6-fold [1][2].
| Evidence Dimension | 17β-HSD3 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 220 nM |
| Comparator Or Baseline | 16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]androstan-17-one: IC50 = 140 nM |
| Quantified Difference | 1.57-fold lower potency for the target compound |
| Conditions | Human 17β-HSD3 (unknown origin) expressed in LNCaP cells; [14C]-testosterone formation from [14C]-4-androstene-3,17-dione |
Why This Matters
The differential potency confirms that the N1-substituent on the pyrazole ring critically influences 17β-HSD3 affinity, making CAS 1092808-23-5 the appropriate choice for SAR studies focused on the 1-methylpyrazole pharmacophore.
- [1] BindingDB. Entry BDBM50528385 (CHEMBL4436292). IC50 = 220 nM for 17β-HSD3 (human LNCaP cells). https://www.bindingdb.org (accessed May 2026). View Source
- [2] BindingDB. Entry BDBM50528377 (CHEMBL4451878). IC50 = 140 nM for 17β-HSD3 (human LNCaP cells). https://www.bindingdb.org (accessed May 2026). View Source
